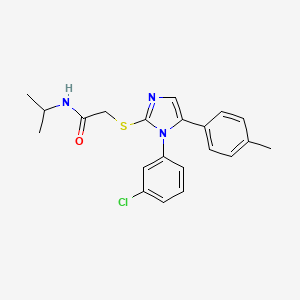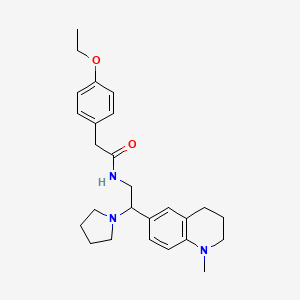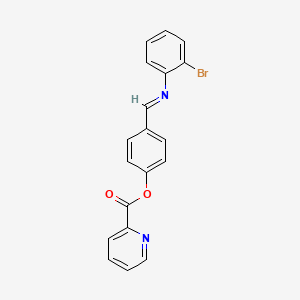
N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide, commonly known as TBBS, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of sulfonamides, which are known for their antimicrobial and anticancer properties. TBBS has been found to exhibit a wide range of biological activities, making it a promising candidate for further research.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide, also known as N-{[2-(thiophen-3-yl)phenyl]methyl}benzenesulfonamide:
Antimicrobial Activity
N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide has shown promising antimicrobial properties. Research indicates that thiophene derivatives, including this compound, exhibit significant antibacterial and antifungal activities. These properties make it a potential candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi .
Anticancer Potential
Thiophene-based compounds are being explored for their anticancer properties. N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide, due to its structural characteristics, may inhibit cancer cell proliferation and induce apoptosis. Studies have shown that thiophene derivatives can target specific cancer cell lines, making them valuable in cancer research and therapy .
Organic Semiconductors
The unique electronic properties of thiophene rings make N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide a potential candidate for use in organic semiconductors. These materials are crucial in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s stability and conductivity are key factors in its application in electronic devices .
Corrosion Inhibitors
Thiophene derivatives, including N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide, have been studied for their effectiveness as corrosion inhibitors. These compounds can form protective films on metal surfaces, preventing corrosion and extending the lifespan of metal structures. This application is particularly valuable in industries where metal preservation is critical .
Pharmaceutical Intermediates
N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide can serve as an intermediate in the synthesis of various pharmaceutical compounds. Its structural framework allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. This versatility makes it a valuable building block in medicinal chemistry .
Fungicidal Activity
Research has shown that thiophene derivatives possess fungicidal properties, making them effective against a range of fungal pathogens. N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide could be utilized in agricultural settings to protect crops from fungal infections, thereby improving yield and quality .
Material Science Applications
In material science, N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide can be used to develop new materials with specific properties. For example, its incorporation into polymers can enhance their mechanical strength, thermal stability, and electrical conductivity. These materials can be used in various applications, including coatings, adhesives, and composites .
Biological Probes
The compound can also be used as a biological probe in research. Its ability to interact with specific biomolecules makes it useful in studying biological processes and pathways. This application is crucial in understanding disease mechanisms and developing targeted therapies .
Each of these applications highlights the versatility and potential of N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide in various scientific fields. If you need more detailed information on any specific application, feel free to ask!
properties
IUPAC Name |
N-[(2-thiophen-3-ylphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S2/c19-22(20,16-7-2-1-3-8-16)18-12-14-6-4-5-9-17(14)15-10-11-21-13-15/h1-11,13,18H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJSZOXWEGTCND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2499655.png)
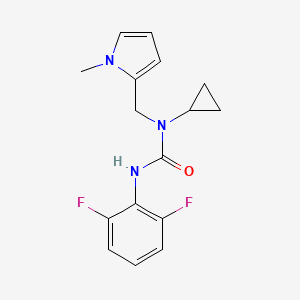
![2-(4-isopropylphenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2499657.png)
![(2-Bromo-5-methoxyphenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2499658.png)
![5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde](/img/structure/B2499663.png)
![N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2499664.png)

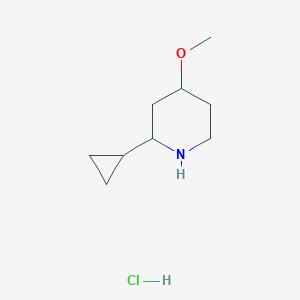
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2499668.png)
